molecular formula C39H49N3O12S3 B116117 Ddtmsp CAS No. 143084-95-1

Ddtmsp

Cat. No.: B116117
CAS No.: 143084-95-1
M. Wt: 848 g/mol
InChI Key: NKSAETPCYNTDOX-UHFFFAOYSA-N
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Description

For example:

  • Nomenclature: Chemical names should adhere to IUPAC guidelines to avoid ambiguity .
  • Synthesis: Experimental procedures must include reagents, reaction conditions, and purification methods, as required by journals like Medicinal Chemistry Research .
  • Physicochemical Properties: Data such as melting/boiling points, solubility, and spectroscopic profiles (e.g., NMR, IR, MS) are essential for validation .

Properties

CAS No.

143084-95-1

Molecular Formula

C39H49N3O12S3

Molecular Weight

848 g/mol

IUPAC Name

N-[7-[[10,10-dimethyl-3-(4-methylphenyl)sulfonyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecan-5-yl]oxy]-2,2-dimethyl-6-[(4-methylphenyl)sulfonylamino]-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C39H49N3O12S3/c1-22-8-14-25(15-9-22)55(43,44)40-28-20-29(41-56(45,46)26-16-10-23(2)11-17-26)34-36(54-39(6,7)52-34)33(28)51-37-32-31(35-30(50-37)21-49-38(4,5)53-35)42(32)57(47,48)27-18-12-24(3)13-19-27/h8-19,28-37,40-41H,20-21H2,1-7H3

InChI Key

NKSAETPCYNTDOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C

Synonyms

2-deoxy-6-O-(2,3-dideoxy-4,6-O-isopropylidene-2,3-(N-tosylepimino)mannopyranosyl)-4,5-O-isopropylidene-1,3-di-N-tosylstreptamine
DDTMSP

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A rigorous comparison would require structural analogs or functionally related compounds (e.g., solvents, catalysts, or bioactive molecules). The evidence provides frameworks for such analyses:

Key Parameters for Comparison

Parameter Methodology Example from Evidence
Structural Similarity Use computational tools (e.g., molecular docking) or spectroscopic data to compare functional groups . DMF alternatives in
Thermodynamic Stability Measure melting points, decomposition temperatures, or enthalpy changes via calorimetry . Validation in (Supplementary Tables)
Biological Activity Compare IC₅₀, EC₅₀, or toxicity profiles using standardized assays . EMA guidelines in
Environmental Impact Assess biodegradability, bioaccumulation, or regulatory compliance (e.g., REACH, EMA) . DMF substitution strategies in

Case Study Framework

  • DMF Alternatives : emphasizes replacing N,N-dimethylformamide (DMF) with safer solvents. A similar approach could apply to "Ddtmsp" by evaluating its residual toxicity or supply-chain risks against analogs .
  • Pharmacological Profiling: highlights the need to compare efficacy, safety, and immunogenicity data for drug candidates, which could extend to "this compound" in medicinal contexts .

Research Findings and Data Presentation

Hypothetical Data Table

The following table aligns with formatting standards from , and 13:

Compound Melting Point (°C) LogP IC₅₀ (nM) Toxicity (LD₅₀, mg/kg) Reference
This compound 152–154 2.8 45.3 320 N/A
Analog A 148–150 3.1 62.1 290
Analog B 160–162 2.5 38.7 410

Note: Values are illustrative. Actual data would require experimental validation.

Critical Insights

  • Superior Bioactivity : If "this compound" shows a lower IC₅₀ than analogs, it may indicate enhanced target binding .
  • Safety Profile : Higher LD₅₀ values suggest reduced acute toxicity, aligning with EMA’s emphasis on risk-benefit analysis .

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